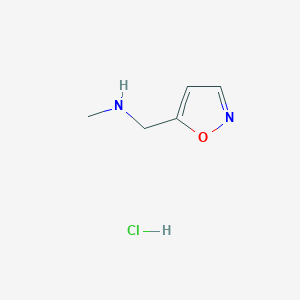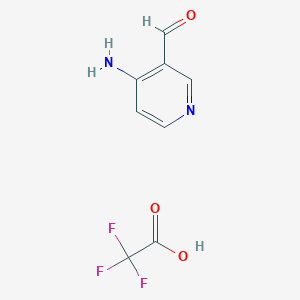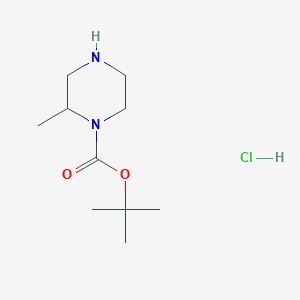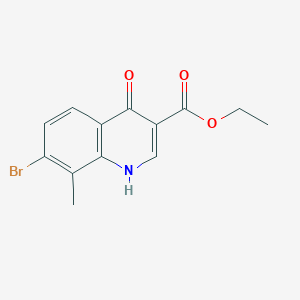
1,4-Dichlorotetrafluorobenzene
Übersicht
Beschreibung
1,4-Dichlorotetrafluorobenzene is an organic compound with the molecular formula C6Cl2F4 It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichlorotetrafluorobenzene can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobenzene with fluorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.
Another method involves the pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at high temperatures (around 400°C). This process results in the substitution of thiol groups with chlorine atoms, yielding this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the fluorine atoms on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium thiolate (KSH) and other nucleophiles. These reactions typically occur under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used. These reactions often require elevated temperatures and the presence of a catalyst.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of this compound where chlorine atoms are replaced by other functional groups.
Electrophilic Aromatic Substitution: The major products include brominated or chlorinated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dichlorotetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-dichlorotetrafluorobenzene primarily involves its ability to undergo substitution reactions. The presence of electronegative fluorine atoms on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes to produce a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromotetrafluorobenzene: Similar in structure but with bromine atoms instead of chlorine atoms.
1,3-Dichlorotetrafluorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.
Uniqueness
1,4-Dichlorotetrafluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms on the benzene ring makes it highly versatile in chemical synthesis, allowing for the production of a wide range of derivatives with varying properties.
Eigenschaften
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUEVKHTMIROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454687 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-62-5 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)

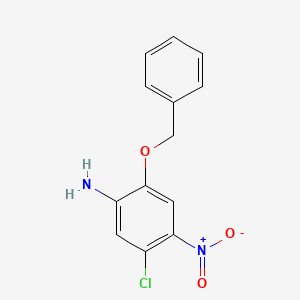

![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-](/img/structure/B3046047.png)


